3-((Tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride
Description
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride (CAS: 1478850-02-0) is a sulfonyl chloride derivative with the molecular formula C₉H₁₇ClO₄S and a molar mass of 256.75 g/mol . Its structure features a sulfonyl chloride group (-SO₂Cl) at the terminal position of a propane chain, which is ether-linked to a tetrahydro-2H-pyran-4-ylmethyl group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups into target molecules.
Properties
Molecular Formula |
C9H17ClO4S |
|---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
3-(oxan-4-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)7-1-4-14-8-9-2-5-13-6-3-9/h9H,1-8H2 |
InChI Key |
CMUOESQEDRVLTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves nucleophilic substitution reactions where a suitable precursor bearing the tetrahydro-2H-pyran-4-ylmethoxy substituent is converted into the sulfonyl chloride derivative. The key step is the introduction of the sulfonyl chloride functional group, usually achieved by chlorination of the corresponding sulfonic acid or sulfonate ester intermediate.
Common Reagents and Conditions
- Chlorinating Agents: Thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2) are commonly employed to convert sulfonic acid precursors into sulfonyl chlorides under controlled conditions.
- Solvents: Anhydrous solvents such as dichloromethane, chloroform, or tetrahydrofuran are preferred to avoid hydrolysis of the sulfonyl chloride.
- Temperature: Reactions are typically carried out at low to moderate temperatures (0°C to 40°C) to control reaction rates and avoid side reactions.
- Reaction Time: Varies from 1 to 6 hours depending on scale and reagent concentration.
Detailed Synthetic Route
A representative synthetic route is as follows:
- Preparation of the sulfonic acid precursor: Starting from tetrahydro-2H-pyran-4-ylmethanol, the methoxy linkage is formed by alkylation with a suitable propane sulfonate ester or acid derivative.
- Chlorination step: The sulfonic acid or sulfonate intermediate is treated with thionyl chloride under anhydrous conditions. The reaction proceeds via nucleophilic attack of the sulfonic acid oxygen on the electrophilic sulfur of thionyl chloride, releasing sulfur dioxide and hydrogen chloride gases, and forming the sulfonyl chloride.
- Purification: The crude product is purified by extraction and distillation or recrystallization under inert atmosphere to maintain sulfonyl chloride integrity.
Reaction Mechanism
The chlorination mechanism involves:
- Activation of the sulfonic acid group by thionyl chloride.
- Formation of an intermediate chlorosulfite ester.
- Elimination of sulfur dioxide and hydrogen chloride to yield the sulfonyl chloride.
The sulfonyl chloride group thus formed is highly electrophilic, primed for subsequent nucleophilic substitution reactions with amines, alcohols, or thiols.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonic acid formation | Alkylation with propane sulfonate | 20-30 | 2-4 | 85-90 | Requires dry conditions |
| Chlorination to sulfonyl chloride | Thionyl chloride, anhydrous solvent | 0-40 | 1-3 | 75-85 | Gas evolution; inert atmosphere |
| Purification | Extraction, distillation | Ambient | 1 | - | Avoid moisture to prevent hydrolysis |
Research Findings and Optimization
- Effect of Temperature: Lower temperatures during chlorination reduce side reactions and improve yield and purity.
- Solvent Choice: Aprotic, non-nucleophilic solvents enhance reaction selectivity and prevent hydrolysis of the sulfonyl chloride.
- Reaction Time: Prolonged reaction times beyond optimal lead to decomposition or over-chlorination.
- Scale-Up Considerations: Controlled addition of chlorinating agent and efficient gas removal are critical for safe and efficient scale-up.
Comparative Notes on Analogous Compounds
- The 2-methyl analog, 2-methyl-3-((tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride (Molecular Weight 270.77 g/mol), shares similar synthetic routes but may require adjusted reaction conditions due to steric effects from the methyl substituent.
- The 3-((tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride is another positional isomer prepared similarly but with subtle differences in reactivity and purification due to ring substitution pattern.
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Acid or base catalysts can facilitate hydrolysis and other reactions.
Reducing Agents: Agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thiols can be formed.
Hydrolysis Product: The primary product of hydrolysis is the corresponding sulfonic acid.
Reduction Product: The reduction of the sulfonyl chloride group yields sulfonyl hydride.
Scientific Research Applications
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate derivatives.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Material Science: It is used in the modification of polymers and other materials to introduce sulfonyl functional groups, enhancing their properties.
Mechanism of Action
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The tetrahydropyran ring provides stability and influences the compound’s reactivity and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with three structurally related sulfonyl chlorides and amine derivatives (Table 1).
Table 1: Structural and Molecular Comparison
Key Observations :
- Functional Groups: While the target compound and its analogues share sulfonyl chloride or amine moieties, the substituents vary significantly. The tetrahydro-2H-pyran group enhances hydrophilicity compared to aromatic substituents like 2-fluorophenoxy .
Reactivity and Stability
- Hydrolytic Stability: Sulfonyl chlorides are prone to hydrolysis. The tetrahydro-2H-pyran-4-ylmethoxy group’s ether linkage may marginally stabilize the compound against hydrolysis compared to the more electron-deficient 2-fluorophenoxy analogue .
- Thermal Sensitivity : All sulfonyl chlorides require storage away from heat (per safety guidelines in ). The methyl-substituted variant may exhibit slightly higher thermal stability due to reduced molecular mobility .
Biological Activity
3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in pharmaceutical applications. Its structure features a tetrahydro-2H-pyran moiety, which contributes to its unique biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This sulfonyl chloride is characterized by its high reactivity due to the sulfonyl chloride functional group, making it a versatile reagent in organic synthesis.
Research indicates that compounds containing sulfonyl chloride groups can exhibit various biological activities, primarily due to their ability to act as electrophiles. They can participate in nucleophilic substitution reactions, leading to the formation of stable adducts with nucleophiles such as amines and thiols. This reactivity is crucial for synthesizing biologically active molecules.
Anti-inflammatory Properties
This compound has been identified as a potential precursor for developing anti-inflammatory agents. Studies suggest that derivatives formed from this compound may interact with cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. The ability to modulate COX activity could lead to new therapeutic options for treating inflammatory diseases.
In Vitro Studies
A study utilizing the Sulforhodamine B (SRB) assay demonstrated the anticancer activity of related compounds derived from sulfonyl chlorides against various cancer cell lines. For instance, compounds similar to this compound showed significant inhibitory effects on leukemia and lung cancer cell lines . The SRB assay quantifies cell proliferation and provides insights into the compound's potency.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Leukemia | 5.0 | COX inhibition |
| Compound B | Lung Cancer | 3.2 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Synthesis and Applications
The synthesis of this compound involves several steps that can yield derivatives with enhanced biological properties. The versatility of the sulfonyl chloride group allows for modifications that can tailor the biological activity of the resulting compounds.
Q & A
Q. What are the standard synthetic routes for preparing 3-((tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride?
The synthesis typically involves multi-step processes:
- Step 1 : Formation of the propane-1-sulfonyl chloride backbone via chlorosulfonation of a propanol precursor under controlled conditions (e.g., using chlorosulfonic acid) .
- Step 2 : Introduction of the tetrahydro-2H-pyran-4-yl methoxy group via nucleophilic substitution. A common method involves reacting the sulfonyl chloride intermediate with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base (e.g., triethylamine) to facilitate ether bond formation . Key reagents include sodium hydroxide for pH control and polar aprotic solvents like dichloromethane to enhance reaction efficiency .
Q. How does the reactivity of this sulfonyl chloride compare to structurally similar compounds?
The tetrahydro-2H-pyran-4-yl methoxy group enhances steric hindrance compared to simpler alkoxy derivatives (e.g., methoxy or ethoxy), which can slow nucleophilic substitution rates but improve selectivity in reactions with amines or alcohols . For example, 3-(3-methoxyphenoxy)propane-1-sulfonyl chloride exhibits faster hydrolysis due to electron-donating methoxy groups, whereas bromo/chloro substituents (as in 3-(4-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride) increase electrophilicity .
Q. What purification techniques are recommended for isolating this compound?
- Chromatography : Column chromatography using silica gel and a gradient of ethyl acetate/hexane is effective for removing unreacted starting materials .
- Recrystallization : Ethanol or acetone/water mixtures are suitable for obtaining high-purity crystalline forms .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (characteristic peaks: δ 3.5–4.2 ppm for pyranyl protons, δ 1.4–1.8 ppm for propane chain) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate hydrolysis during sulfonamide formation?
- Temperature : Maintain reactions at 0–5°C to reduce hydrolysis of the sulfonyl chloride group .
- Solvent Choice : Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to minimize water content .
- Stoichiometry : Employ a 1.2:1 molar ratio of amine to sulfonyl chloride to ensure complete conversion without excess reagent . Data from analogous compounds show yields improve from 60% to >85% under these conditions .
Q. What strategies address contradictory data in reaction kinetics for this compound?
Discrepancies in reported reaction rates often arise from:
- Substituent Effects : Electron-withdrawing groups on the pyran ring (e.g., halogens) accelerate reactivity, while bulky substituents slow it .
- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, whereas nonpolar solvents favor slower, more controlled reactions . Computational modeling (DFT studies) can reconcile contradictions by identifying transition-state geometries .
Q. How does the tetrahydro-2H-pyran-4-yl group influence biological activity in derived sulfonamides?
The pyranyl group enhances membrane permeability due to its lipophilic nature, as observed in sulfonamide derivatives tested against bacterial enzymes . For example, pyran-containing sulfonamides show 2–3× higher IC50 values in carbonic anhydrase inhibition assays compared to non-pyran analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
